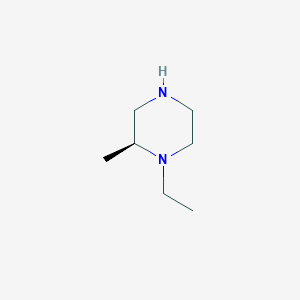

(S)-1-Ethyl-2-methyl-piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-ethyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCOBIDAJNERRN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCNC[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of S 1 Ethyl 2 Methyl Piperazine

Overview of Asymmetric Synthetic Methodologies for Piperazines

The construction of a chiral piperazine (B1678402) core can be achieved through several strategic approaches. These methods are broadly categorized into chiral pool-based syntheses, which utilize naturally occurring chiral molecules, and asymmetric transformations, which create the desired stereocenter during the reaction sequence. The latter category includes the use of chiral auxiliaries, asymmetric catalysis by transition metals or organocatalysts, and direct asymmetric functionalization of a pre-existing piperazine ring.

Chiral auxiliary-based synthesis is a classical and reliable method for achieving asymmetry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

A common strategy involves using chiral amino alcohols. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine, a close structural analog of the target compound, has been accomplished using (R)-(–)-phenylglycinol as the chiral auxiliary. rsc.orgnih.gov The synthesis begins with the condensation of the chiral auxiliary with an N-protected glycine, followed by a series of transformations including reduction and cyclization to form a protected 2-oxopiperazine intermediate. nih.gov This diastereomeric intermediate allows for the establishment of the chiral center at the C2 position, which is then carried through to the final product after removal of the auxiliary. rsc.orgnih.gov Similarly, Ellman's auxiliary has been employed in the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines to generate disubstituted piperazines. nih.gov

Table 1: Example of Chiral Auxiliary-Based Synthesis

| Starting Material | Chiral Auxiliary | Key Intermediate | Product | Ref |

|---|

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This area has seen significant advances, with transition metal complexes and small organic molecules being used to catalyze a variety of transformations. nih.gov

While direct asymmetric hydrogenation of pyrazines to piperazines is more commonly achieved with iridium or rhodium, palladium catalysts are highly effective in other types of asymmetric reactions that form the piperazine ring. A key strategy is the palladium-catalyzed carboamination reaction, which can form cis-2,6-disubstituted piperazines with high diastereoselectivity and enantiomeric excess (95–99% ee) from amino acid precursors. nih.gov The mechanism involves the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex, followed by reaction with a substituted ethylenediamine (B42938) derivative and subsequent intramolecular cyclization. nih.gov

Another powerful palladium-catalyzed method is the asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. This reaction, developed by the Stoltz group, allows for the synthesis of α-tertiary piperazin-2-ones, which can be reduced to the corresponding chiral piperazines. nih.gov Using a palladium catalyst with a chiral phosphine (B1218219) ligand, such as (S)-(CF₃)₃-t-BuPHOX, α-tertiary allylated products can be obtained in high yield and enantioselectivity. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Synthesis of Piperazine Precursors

| Substrate | Catalyst System | Ligand | Product | Yield | ee (%) | Ref |

|---|---|---|---|---|---|---|

| Differentially N-protected piperazin-2-one (B30754) | [pd₂(pmdba)₃] | (S)-(CF₃)₃-t-BuPHOX | α-tertiary allylated piperazin-2-one | 77% | 96% | nih.gov |

Iridium-catalyzed asymmetric hydrogenation is a premier method for the synthesis of chiral piperazines from their aromatic precursors, pyrazines. acs.orgthieme-connect.com Chiral iridium(III) complexes containing diphosphine ligands can effectively catalyze the hydrogenation of substituted pyrazines to yield chiral tetrahydropyrazines with high enantioselectivity. thieme-connect.com These intermediates can then be readily reduced to the corresponding chiral piperazines using reagents like lithium aluminum hydride. thieme-connect.com

A facile method developed by Zhou and coworkers involves the activation of pyrazines with alkyl halides, followed by Ir-catalyzed asymmetric hydrogenation. This approach provides a wide range of chiral piperazines, including 2-substituted and 2,5-disubstituted derivatives, in excellent enantiomeric excess (up to 96% ee). acs.org Furthermore, iridium catalysts have been used for the regio- and diastereoselective synthesis of complex C-substituted piperazines through a [3+3]-cycloaddition of imines, showcasing the versatility of iridium in constructing the piperazine scaffold under mild conditions. nih.govresearchgate.net

Organocatalysis avoids the use of metals and often relies on mimicking enzyme active sites with small, chiral organic molecules. The asymmetric aza-Michael reaction is a powerful C-N bond-forming reaction for synthesizing nitrogen-containing heterocycles. nih.gov Chiral catalysts, such as those derived from cinchona alkaloids, can promote the conjugate addition of nitrogen nucleophiles to α,β-unsaturated systems. beilstein-journals.org

This methodology can be applied to construct the piperazine ring through an intramolecular cyclization. For example, a chiral primary-tertiary diamine catalyst has been used for the asymmetric intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in high yields and up to 99% ee. beilstein-journals.org The principles of this reaction are directly applicable to the synthesis of piperazines by designing appropriate substrates that undergo a tandem or sequential aza-Michael addition to form the six-membered ring. The reaction proceeds through the formation of a chiral iminium intermediate, which directs the nucleophilic attack. beilstein-journals.org

Direct C-H functionalization of the piperazine ring is a highly efficient and modern approach to synthesizing α-substituted derivatives. Asymmetric lithiation–trapping involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. The resulting configurationally stable organolithium intermediate is then quenched with an electrophile to afford the functionalized product.

The O'Brien group has extensively developed this methodology for N-Boc protected piperazines. acs.orgnih.gov Using the chiral diamine (-)-sparteine (B7772259) or a (+)-sparteine surrogate, they achieved the asymmetric lithiation and subsequent substitution of an α-methylbenzyl-functionalized N-Boc piperazine. acs.orgnih.govmdpi.com This method provides access to a range of α-substituted piperazines as single stereoisomers. Mechanistic studies revealed that the choice of electrophile and the nature of the substituent on the distal nitrogen atom significantly impact the reaction's yield and enantioselectivity. acs.orgnih.gov This strategy was successfully applied to the synthesis of an intermediate for the HIV protease inhibitor, Indinavir. acs.org

Table 3: Asymmetric Lithiation-Trapping of N-Boc Piperazine

| Substrate | Reagents | Electrophile (E) | Product | Yield (%) | dr | Ref |

|---|---|---|---|---|---|---|

| N-Boc-N'-benzyl piperazine | s-BuLi, (-)-sparteine | MeI | N-Boc-N'-benzyl-2-methylpiperazine | 85 | 96:4 | mdpi.com |

Biocatalytic Routes to Chiral Piperazines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. core.ac.uknih.govnih.gov Enzymes, such as dehydrogenases, can be employed for the stereoselective reduction of prochiral ketones or the reductive amination of keto acids to furnish chiral amines and their derivatives. For instance, leucine (B10760876) dehydrogenase and formate (B1220265) dehydrogenase have been utilized in the synthesis of chiral amino acids, which can serve as precursors to chiral piperazines. core.ac.uk The use of whole-cell biocatalysts, like Pichia glucozyma, has also shown promise in the reduction of various aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it While direct biocatalytic synthesis of (S)-1-Ethyl-2-methyl-piperazine is not extensively documented, the principles of enzymatic reactions on similar substrates suggest a feasible approach.

The advantages of biocatalysis include:

High enantioselectivity and regioselectivity. core.ac.uk

Mild reaction conditions (ambient temperature and pressure). nih.gov

Reduced environmental impact compared to traditional chemical methods.

Functionalization Strategies for Piperazine Ring Stereocontrol

Achieving stereocontrol in the functionalization of the piperazine ring is a significant challenge, largely due to the presence of the second nitrogen atom which can lead to side reactions or diminish reactivity. nih.govmdpi.com

Direct C-H functionalization represents an atom-economical and efficient strategy for introducing substituents onto the piperazine core. nih.govresearchgate.net While the field has seen major advancements for other saturated N-heterocycles, the C-H functionalization of piperazines remains a formidable task. nih.gov Recent breakthroughs have demonstrated the potential of photoredox catalysis to enable the direct α-C–H functionalization of piperazines under mild conditions. nih.gov For instance, the use of a bulky chiral auxiliary on the distal nitrogen atom has been shown to facilitate the stereoselective α-functionalization of N-Boc-piperazines. nih.gov This "chiral auxiliary" approach can prevent side reactions and allow for the separation of the resulting diastereomers. nih.gov

Multi-component reactions (MCRs) offer a convergent and efficient pathway to complex molecules like piperazines in a single synthetic operation. organic-chemistry.orgnih.gov The Ugi four-component reaction (U-4CR) is a notable example that has been successfully applied to the synthesis of piperazine scaffolds. organic-chemistry.org For instance, an enantioselective preparation of a key chiral piperazine building block for the HIV protease inhibitor Crixivan® involved a U-4CR followed by cyclization and chiral hydrogenation. organic-chemistry.org

Stereoselective cyclization reactions are another cornerstone in the synthesis of chiral piperazines. rsc.orgmsu.edu These reactions often start from acyclic precursors containing the necessary stereochemical information, which is then transferred to the final cyclic product. For example, the intramolecular hydroamination of an aminoalkene, derived from a modified Strecker reaction, has been used to construct the piperazine ring with defined stereochemistry. rsc.org

Enantiomeric Enrichment and Resolution Techniques

For racemic mixtures of piperazine derivatives, enantiomeric enrichment and resolution are crucial for obtaining the desired single enantiomer.

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales. researchgate.netgoogle.comresearchgate.netmdpi.com This technique involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts, which ideally exhibit different solubilities in a given solvent, allowing for their separation by crystallization. google.commdpi.com The choice of resolving agent and solvent is critical for achieving efficient separation. researchgate.netresearchgate.net For instance, di-benzoyl-L-tartaric acid has been successfully used to resolve racemic ethyl nipecotate, a piperidine (B6355638) derivative, by selectively precipitating the (S)-enantiomer salt. google.com A systematic screening approach, considering factors like resolving agent stoichiometry and solvent composition, can guide the optimization of a resolution process. researchgate.net The formation of hydrates or solvates during crystallization can also play a significant role in the resolution efficiency. mdpi.comrsc.org

| Resolving Agent | Racemate | Key Findings |

| Di-p-anisoyl-d-tartaric acid | Diphenyl-substituted N-methyl-piperazine derivative | Highest resolution efficiency achieved with 0.35 mol equiv of the resolving agent in THF/H2O. researchgate.net |

| Di-benzoyl-L-tartaric acid | Ethyl nipecotate | The (S)-enantiomer-enriched tartrate salt precipitates from an aqueous ethanol (B145695) solution. google.com |

| L-Tartaric acid | Pregabalin | A quaternary system involving the enantiomers, resolving agent, and water was studied to design the resolution process. rsc.org |

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful analytical and preparative tool for separating enantiomers. nih.govnih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for resolving a broad range of racemic compounds. nih.govcsfarmacie.cz The choice of the mobile phase (normal phase, reversed-phase, or polar organic mode) significantly impacts the chiral recognition and separation efficiency. nih.gov For instance, a study on chiral imidazolines found that a Chiralpak® IB® column under reversed-phase conditions successfully resolved the enantiomers of most of the investigated compounds. nih.gov Gas chromatography (GC) can also be employed for the separation of piperazine derivatives, often after derivatization to improve volatility and detectability. tsijournals.com

| Chromatographic Method | Chiral Stationary Phase (CSP) | Analyte Class | Key Findings |

| HPLC | Lux cellulose-2 and Lux amylose-2 | 4,5-dihydro-1H-pyrazole derivatives | Cellulose-based column was superior in polar organic mode, while amylose-based was better in normal phase. nih.gov |

| HPLC | Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate)) | Chiral imidazolines | Reversed-phase conditions with an ammonium (B1175870) acetate/acetonitrile/methanol eluent system were effective. nih.gov |

| GC | DB-17 ((50%-Phenyl)-methylpolysiloxane) | Piperazine, 1-methyl piperazine, and 1-ethyl piperazine | Good separation and peak shapes were achieved. tsijournals.com |

Green Chemistry Considerations in Piperazine Synthesis

The synthesis of piperazine and its derivatives, which are crucial scaffolds in pharmaceuticals, is increasingly guided by the principles of green chemistry. This approach emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances. Key goals include improving energy efficiency, utilizing renewable feedstocks, employing safer solvents or solvent-free conditions, and using catalysts that are effective and environmentally benign. researchgate.netnih.govijrpr.com The development of synthetic routes for complex molecules like this compound that incorporate these principles is a significant focus of modern organic chemistry, aiming to make pharmaceutical production more sustainable and cost-effective. organic-chemistry.org

A significant advancement in green organic synthesis is the use of microwave-assisted organic synthesis (MAOS). This technique utilizes the efficient heating of polar molecules through the direct interaction of microwaves with dipoles in the reaction mixture, a process known as dielectric heating. nih.gov This leads to a rapid and uniform rise in temperature, dramatically reducing reaction times from hours to minutes when compared to conventional heating methods. ijrpr.comresearchgate.net

Microwave-assisted protocols are frequently combined with solvent-free ("neat") conditions, which further enhances their green credentials by eliminating the need for potentially toxic and volatile organic solvents. This approach not only prevents pollution and reduces waste but can also simplify product purification. researchgate.netresearchgate.net The synthesis of various heterocyclic compounds, including those with a piperazine core, has been shown to be highly efficient under these conditions. For instance, the condensation reaction to form substituted 2-amino-2-chromenes using piperazine as a catalyst proceeds in high yields (80-95%) within 6-8 minutes under solvent-free microwave irradiation. researchgate.net Similarly, a general and environmentally friendly procedure for synthesizing 2,5-piperazinediones involves the microwave irradiation of N-Boc dipeptide esters without any solvent. researchgate.net

The benefits of this dual approach are evident when comparing reaction outcomes with traditional methods, which often require longer durations and result in lower yields.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocyclic Compounds

| Product | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted 2-Amino-2-chromenes | Microwave-Assisted | Solvent-free, Piperazine catalyst | 6-8 min | 80-95 | researchgate.net |

| 7-Hydroxy-4-methylcoumarin | Microwave-Assisted | Solvent-free, Amberlyst-15 catalyst | Not specified | 97 | nih.gov |

| 7-Hydroxy-4-methylcoumarin | Conventional Heating | Solvent-free, Amberlyst-15 catalyst | 20 min | <18 (conversion) | nih.gov |

| 2,5-Piperazinediones | Microwave-Assisted | Solvent-free | 5-15 min | 89-98 | researchgate.net |

| 2,5-Piperazinediones | Conventional Heating | 200 °C | 2-5 h | 98 (one example) | researchgate.net |

The choice of catalyst is fundamental to green synthesis. Environmentally benign catalytic systems aim to replace stoichiometric reagents, which are often toxic and generate significant waste, with catalytic amounts of substances that are safer and can be recycled.

Heterogeneous Catalysts: Solid catalysts such as γ-alumina (gamma-alumina) and zeolites are advantageous because they are readily available, inexpensive, and easily separated from the reaction mixture by simple filtration, facilitating their reuse. researchgate.net γ-Alumina has been successfully employed as a catalyst for the synthesis of N-alkylated heterocycles. researchgate.net Zeolites, which are microporous aluminosilicates, can be combined with semiconductor photocatalysts like titanium dioxide (TiO₂) to synthesize piperazine derivatives. For example, the photocatalytic reaction of N-(β-hydroxypropyl)ethylenediamine using a TiO₂–Hβ zeolite composite catalyst can produce 2-methylpiperazine (B152721) at ambient temperatures. iitm.ac.in

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. mdpi.com This method uses light energy to drive chemical reactions, often under very mild conditions. It can replace harsh chemical oxidants or reductants with a photocatalyst that is activated by light. Both transition-metal complexes (e.g., based on Iridium or Ruthenium) and purely organic dyes (e.g., acridinium (B8443388) salts) can serve as photocatalysts. organic-chemistry.orgmdpi.com This approach has been applied to the C-H functionalization of piperazines, avoiding the use of potentially toxic reagents like tin. mdpi.com The use of organic photocatalysts is particularly attractive as it moves away from reliance on rare and expensive heavy metals. mdpi.com

Organocatalysis: In some cases, small organic molecules can act as efficient catalysts. Piperazine itself has been documented as a catalyst in various transformations. researchgate.net Recent research has also explored advanced materials like graphene oxide functionalized with aminoethyl-piperazine as a reusable and eco-friendly heterogeneous organocatalyst for the synthesis of various heterocyclic compounds. researchgate.net

Table 2: Examples of Environmentally Benign Catalytic Systems in Piperazine-Related Synthesis

| Catalyst Type | Specific Example | Application/Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalyst | γ-Alumina | Intramolecular cyclization, Amination of alcohols | Readily available, simple, reusable | researchgate.net |

| Composite Photocatalyst | TiO₂–Hβ Zeolite | One-step synthesis of 2-methylpiperazine | Ambient temperature reaction | iitm.ac.in |

| Photoredox Catalyst | Ir(ppy)₂(dtbbpy)PF₆ | Silicon Amine Protocol (SLAP) for piperazine synthesis | Avoids toxic tin by-products, mild conditions | mdpi.com |

| Organic Photoredox Catalyst | Acridinium salts | C–H alkylation of carbamate-protected piperazines | Metal-free catalysis | mdpi.com |

| Heterogeneous Organocatalyst | Graphene Oxide-Aminoethyl-piperazine (GO-A.P.) | Synthesis of xanthene and pyran derivatives | Reusable, highly efficient, mild conditions | researchgate.net |

| Homogeneous Catalyst | Raney Nickel / Palladium on Carbon (Pd/C) | Reductive cyclization of dioximes to form piperazines | Efficient for building the piperazine ring | nih.gov |

Advanced Spectroscopic and Structural Elucidation of S 1 Ethyl 2 Methyl Piperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a chiral compound like (S)-1-ethyl-2-methyl-piperazine, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete structural and stereochemical assignment. nih.govrsc.org

The fundamental structure of this compound is elucidated through 1D ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum confirms the presence of all proton environments, while the ¹³C NMR spectrum identifies all unique carbon atoms.

In the ¹H NMR spectrum, distinct signals are expected for the ethyl group (a quartet for the methylene (B1212753) protons coupled to the methyl protons, and a triplet for the methyl protons), the C2-methyl group (a doublet), and the seven protons on the piperazine (B1678402) ring. The chemical shifts and splitting patterns (multiplicities) of the piperazine ring protons are often complex due to their diastereotopic nature and the conformational dynamics of the ring. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each of the seven carbon atoms in the molecule: two for the ethyl group, one for the C2-methyl group, and four for the piperazine ring carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous substituted piperazines. muni.czchemicalbook.comresearchgate.net

¹H NMR Data| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₂- | ~2.4 - 2.6 | Quartet (q) |

| Ethyl -CH₃ | ~1.0 - 1.2 | Triplet (t) |

| Ring C2-CH₃ | ~1.0 - 1.1 | Doublet (d) |

¹³C NMR Data

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Ethyl -CH₂- | ~52 |

| Ethyl -CH₃ | ~12 |

| Ring C2-CH₃ | ~15 |

| Ring C2 | ~55 |

| Ring C3 | ~50 |

| Ring C5 | ~46 |

While 1D NMR suggests the molecular structure, 2D NMR experiments are required to confirm atomic connectivity and establish the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show clear correlations between the methylene and methyl protons of the ethyl group, and trace the connectivity between adjacent protons around the piperazine ring, helping to assign the complex multiplets. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached heteroatoms, typically ¹³C. libretexts.org An HSQC spectrum of this compound would provide an unambiguous link between each proton signal and its corresponding carbon signal from the ¹³C spectrum, confirming the assignments in Table 1. nih.govresearchgate.netblogspot.comustc.edu.cn The HSQC experiment is often preferred due to its superior resolution in the heteronuclear dimension. blogspot.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for stereochemical determination. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY can confirm the relative orientation of the substituents. For instance, correlations between the C2-methyl protons and specific axial or equatorial protons on the piperazine ring can help to establish the preferred chair conformation and the orientation of the methyl group.

Assessing the enantiomeric purity or enantiomeric excess (e.e.) is critical for any chiral compound. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this determination. libretexts.org

Chiral shift reagents are typically lanthanide-based complexes, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), or chiral crown ethers, which can reversibly bind to the analyte. nih.govharvard.edu When the CSR binds to the enantiomers of this compound, it forms transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, causing the corresponding NMR signals for each enantiomer to shift to different frequencies. libretexts.org

The process involves acquiring a standard ¹H NMR spectrum of the sample, then adding small, incremental amounts of the CSR. The signals corresponding to the protons near the binding site (the nitrogen atoms) will split into two distinct sets of peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess can then be calculated directly by integrating the areas of these separated peaks. This method is highly effective for determining the enantiomeric composition of chiral amines and piperazines. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

In-situ IR spectroscopy is a valuable process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, tracking the concentration of reactants, intermediates, products, and byproducts as a function of time. youtube.com

For reactions involving this compound, in-situ IR could provide critical mechanistic insights. For example:

N-Alkylation or Acylation Reactions: The consumption of the piperazine and the formation of the new product could be monitored by observing changes in the C-N stretching region or the appearance of a new carbonyl (C=O) stretching band in the case of acylation.

Polymerization Reactions: In processes where piperazine derivatives are used as monomers, such as in the formation of polyamides, in-situ IR can track the rate of polymerization by monitoring the disappearance of monomer-specific bands and the growth of polymer-specific bands. researchgate.netresearchgate.net

Catalysis: If the compound is used as a catalyst, in-situ IR can help identify catalyst-substrate interactions and observe the catalyst's resting state during the reaction.

This real-time data is crucial for reaction optimization, kinetic analysis, and uncovering complex reaction mechanisms. nih.gov

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific molecular vibrations. The analysis of these bands confirms the presence of the key functional groups and provides information on the molecule's conformation. niscpr.res.inosti.gov

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. The positions of the ethyl and methyl substituents (axial vs. equatorial) influence the exact frequencies of the vibrational modes. Theoretical calculations (DFT) are often used alongside experimental data to assign these modes confidently. researchgate.netnih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on spectral data from analogous substituted piperazines. researchgate.netnih.govniscpr.res.in

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

|---|---|---|

| C-H Stretching (Aliphatic) | 2800 - 3000 | IR, Raman |

| C-N Stretching | 1050 - 1250 | IR, Raman |

| CH₂ Scissoring | 1440 - 1480 | IR, Raman |

| CH₃ Bending | 1370 - 1470 | IR, Raman |

| Piperazine Ring Deformation | 800 - 1000 | IR, Raman |

The C-H stretching region (2800-3000 cm⁻¹) will contain multiple overlapping bands from the methyl, ethyl, and piperazine ring CH₂ groups. The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of bands from C-N stretching, C-C stretching, and various bending and rocking motions that are unique to the molecule's specific structure and conformation. nih.gov Comparing the experimental IR and Raman spectra can help distinguish between different possible conformers.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for investigating the stereochemical features of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light, providing detailed information on both the absolute configuration and the conformational behavior in solution. hebmu.edu.cn

The absolute configuration of a chiral molecule, which describes the definitive three-dimensional arrangement of its atoms, can be unequivocally determined by chiroptical spectroscopy. mtoz-biolabs.com The process involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum.

For this compound, this process begins with a computational conformational analysis to identify the most stable, low-energy conformers of the molecule. nih.gov Subsequently, the time-dependent density functional theory (TDDFT) is employed to calculate the expected ECD spectrum for each significant conformer. hebmu.edu.cnnih.gov The weighted average of these individual spectra, based on their predicted population, yields a final theoretical spectrum. The absolute configuration is assigned by matching the sign and shape of the Cotton effects in the experimental spectrum to the calculated one. A positive match for the (S)-enantiomer's calculated spectrum confirms the absolute configuration of the sample.

| Parameter | Description | Relevance to this compound |

| Cotton Effect | The characteristic signal in a CD spectrum, consisting of a peak (positive or negative) centered at the wavelength of an electronic absorption band. | The sign and magnitude of the Cotton effects below 250 nm, arising from n→σ* transitions of the nitrogen atoms, are directly related to the absolute configuration at the C2 chiral center. |

| TDDFT Calculation | Time-Dependent Density Functional Theory. A quantum chemical method used to calculate the theoretical CD spectrum of a molecule. | Essential for an unambiguous assignment by comparing the calculated spectrum of the (S)-enantiomer with the experimental data. nih.gov |

| Conformational Search | A computational procedure to find all possible stable three-dimensional arrangements (conformers) of a molecule. | A necessary first step before TDDFT calculations, as the final spectrum is a population-weighted average of all significant conformers. nih.gov |

The piperazine ring in this compound is not rigid and primarily adopts a chair conformation in solution. However, two distinct chair conformers are possible, differing by the axial or equatorial orientation of the methyl and ethyl substituent groups. These conformers are in equilibrium, and their relative populations can be influenced by factors such as the solvent and temperature.

Chiroptical spectroscopy is highly sensitive to these conformational changes. The CD and ORD spectra are a weighted average of the spectra of the individual conformers present in solution. By recording spectra under varying conditions, one can probe the conformational equilibrium. For instance, a change in solvent polarity might shift the equilibrium towards the conformer with the larger dipole moment, resulting in a measurable change in the CD spectrum. Similarly, variable-temperature CD studies can provide thermodynamic data (ΔH°, ΔS°) for the conformational equilibrium. The ethyl group on the nitrogen and the methyl group on the carbon will preferentially occupy equatorial positions to minimize steric strain, but the energetic penalty for an axial orientation of the smaller methyl group might be acceptable, leading to a dynamic equilibrium.

Induced Circular Dichroism (ICD) occurs when an achiral molecule exhibits a CD signal upon interaction with a chiral environment, or when the CD of a chiral molecule is perturbed by such an interaction. This technique is valuable for studying non-covalent interactions.

For this compound, ICD studies could be employed to understand its binding to larger biological molecules or chiral selectors. For example, complexation of the molecule with a chiral host, such as a cyclodextrin (B1172386) or a chiral crown ether, would induce changes in its CD spectrum. The nature and magnitude of these changes can provide information about the binding mode, stoichiometry, and association constants. Furthermore, the interaction with metal ions can lead to the formation of chiral complexes. If a solution of this compound and an achiral metal salt were to show a new CD signal in the d-d transition region of the metal, it would be an example of ICD, confirming the formation of a chiral metal complex and providing insight into its coordination geometry.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise arrangement of atoms.

While a specific crystal structure for this compound has not been reported in the primary literature, its solid-state conformation can be predicted with high confidence based on studies of similar piperazine derivatives. researchgate.netnih.gov The six-membered piperazine ring is expected to adopt a stable chair conformation. To minimize steric hindrance, the C2-methyl group and the N1-ethyl group would strongly prefer to occupy equatorial positions on the ring.

| Structural Feature | Expected Observation | Basis/Reference |

| Piperazine Ring Conformation | Chair | Minimizes torsional and angle strain; common for piperazine derivatives. researchgate.netnih.gov |

| Substituent Orientation | C2-Methyl: Equatorial; N1-Ethyl: Equatorial | Minimizes 1,3-diaxial steric interactions. |

| Primary Intermolecular Force | N-H···N Hydrogen Bonding | The N4-H group acts as a donor and the N1 atom acts as an acceptor. |

| Crystal Packing | Formation of chains or extended networks via hydrogen bonds. | A common motif in crystal structures of molecules with both H-bond donors and acceptors. |

Single-crystal X-ray diffraction is a powerful method for the unambiguous determination of a molecule's absolute configuration in the crystalline state. researchgate.net This is achieved by analyzing the effects of anomalous dispersion. When the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical.

For a light-atom structure like this compound (containing only C, H, N), this effect is small but can be accurately measured with modern diffractometers and Cu Kα radiation. By analyzing these intensity differences, one can calculate a parameter, such as the Hooft or Flack parameter. researchgate.net A value close to 0 for a given enantiomeric model confirms that the assigned configuration is correct, while a value close to 1 indicates that the opposite enantiomer is present in the crystal. A study on the parent compounds, R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine, successfully used this method to confirm their absolute structures, demonstrating its applicability and reliability even in the absence of heavy atoms. researchgate.net Therefore, X-ray analysis of a suitable crystal of this compound would provide definitive proof of the (S) configuration.

Mass Spectrometry (MS) for Molecular Characterization and Chiral Recognition

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of this compound. It also provides sophisticated methods for chiral recognition, which is crucial for distinguishing between stereoisomers.

Molecular Characterization

The molecular formula for 1-Ethyl-2-methyl-piperazine is C₇H₁₆N₂, yielding a monoisotopic mass of 128.13135 Da. uni.lu In electron ionization (EI) mass spectrometry, the compound is expected to show a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 128. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound is guided by the stability of the resulting carbocations, with cleavage alpha to the nitrogen atoms being a dominant pathway. libretexts.orgmiamioh.edu Based on the analysis of structurally related cyclic amines, the following fragmentation patterns are anticipated:

Loss of an ethyl group: Alpha-cleavage at the N-1 position would result in the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion at m/z 99.

Loss of a methyl group: Cleavage of the methyl group at the C-2 position would produce a fragment at m/z 113.

Ring fragmentation: The piperazine ring can undergo various cleavage patterns, leading to a series of smaller fragment ions. A common pathway for cyclic amines involves the loss of an ethylene (B1197577) molecule (C₂H₄) from the ring, which can lead to complex rearrangements and further fragmentation. whitman.edu

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its fragments. Predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification when using techniques like ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Mass Spectrometry Data for 1-Ethyl-2-methyl-piperazine Adducts This interactive table provides predicted m/z and Collision Cross Section (CCS) values for various adducts of 1-Ethyl-2-methyl-piperazine, calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.13863 | 130.7 |

| [M+Na]⁺ | 151.12057 | 136.4 |

| [M+K]⁺ | 167.09451 | 134.7 |

| [M+NH₄]⁺ | 146.16517 | 149.5 |

| [M-H]⁻ | 127.12407 | 129.4 |

| [M+HCOO]⁻ | 173.12955 | 147.3 |

| [M+CH₃COO]⁻ | 187.14520 | 170.2 |

Data sourced from PubChemLite. uni.lu

Chiral Recognition

Distinguishing between the (S) and (R) enantiomers of 1-Ethyl-2-methyl-piperazine using mass spectrometry is not straightforward, as enantiomers have identical mass spectra under achiral conditions. However, several advanced MS techniques can achieve chiral recognition:

Indirect Methods (Chiral Derivatization): This is a well-established approach where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into diastereomers. Since diastereomers have different physical properties, they can be separated by chromatography (LC or GC) and will produce distinct signals in the mass spectrometer, allowing for their differentiation and quantification. osti.gov

Direct Methods (Chiral Selectors): These methods involve the formation of non-covalent diastereomeric complexes in the gas phase. A chiral selector molecule is introduced into the mass spectrometer, where it interacts differently with each enantiomer. This can be achieved using techniques such as:

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. The diastereomeric complexes formed between the chiral selector and the enantiomers of 1-Ethyl-2-methyl-piperazine may have different collision cross sections, allowing for their separation and detection. osti.gov

Tandem Mass Spectrometry (MS/MS): In the kinetic method, diastereomeric complexes (often metal-bound) are subjected to collision-induced dissociation (CID). The differing stabilities of the complexes can lead to different fragmentation patterns or dissociation efficiencies, which can be used to distinguish the enantiomers.

Recent studies have demonstrated that introducing a methyl group onto the piperazine ring creates a chiral center that significantly influences biological receptor selectivity, underscoring the importance of stereospecific analytical methods. nih.gov The development of chiral LC-MS methods is crucial for studying the pharmacokinetic and pharmacodynamic properties of individual enantiomers. osti.gov

Theoretical and Computational Investigations of S 1 Ethyl 2 Methyl Piperazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. For substituted piperazines, DFT methods, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide a good balance between accuracy and computational cost for predicting molecular properties. researchgate.net

The electronic character of (S)-1-Ethyl-2-methyl-piperazine is defined by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity. In N-alkylated piperazines, the HOMO is typically localized around the electron-rich nitrogen atoms, while the LUMO is distributed across the alkyl framework.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential (red/yellow regions) around the two nitrogen atoms, indicating their nucleophilic character and susceptibility to protonation or interaction with electrophiles. The alkyl groups and hydrogen atoms would exhibit positive potential (blue regions), marking them as potential sites for electrophilic interaction.

Table 1: Representative Calculated Electronic Properties for a Substituted Piperazine (B1678402) Derivative This table illustrates typical values obtained from DFT calculations on piperazine analogs. The exact values for this compound would require specific computation.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~1.5 D | Measures the molecule's overall polarity |

Computational methods are widely used to predict spectroscopic data, which can aid in structure elucidation and the interpretation of experimental results. nih.gov

Nuclear Magnetic Resonance (NMR): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov Calculations are typically performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts, often scaled by a linear regression analysis to match experimental data more closely. github.io For this compound, distinct signals would be predicted for the ethyl and methyl protons and carbons, as well as for the non-equivalent protons and carbons of the piperazine ring.

Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations help in assigning the absorption bands observed in experimental FTIR spectra. researchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in DFT methods. muni.cz Key vibrational modes for this compound would include N-H stretching (for the secondary amine), C-H stretching of the alkyl groups and the ring, and various bending and ring deformation modes. niscpr.res.inlibretexts.org

Table 2: Predicted Characteristic IR Frequencies for this compound based on Analog Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| C-H Stretch (Alkyl & Ring) | 2850 - 3000 | Strong |

| C-N Stretch | 1100 - 1250 | Medium-Strong |

| C-C Stretch | 1000 - 1150 | Weak-Medium |

| Ring Puckering/Deformation | 800 - 1000 | Medium |

Conformational Analysis and Molecular Dynamics Simulations

The piperazine ring is not planar and exists predominantly in a chair conformation. The presence of substituents introduces complexity to its conformational landscape.

The piperazine ring can undergo a "chair-flip" or ring inversion, where one chair conformer converts to another. scribd.com In this compound, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, the most stable conformer will have both the ethyl group on the nitrogen and the methyl group on the carbon in equatorial positions to minimize unfavorable 1,3-diaxial interactions.

The energy barrier for this ring inversion can be calculated using DFT. For six-membered rings like piperidine (B6355638), these barriers are relatively low, allowing for rapid interconversion at room temperature. scribd.com The presence of substituents on the ring can influence the height of this barrier.

The ethyl group attached to the N1 nitrogen and the methyl group at the C2 carbon also have rotational freedom.

Ethyl Group: The rotation around the N-CH₂ bond of the ethyl group leads to different rotamers (rotational isomers). Computational studies can map the potential energy surface for this rotation to identify the most stable (lowest energy) orientations of the ethyl group relative to the piperazine ring.

Methyl Group: The primary conformational preference for the methyl group at the C2 position is to be in the equatorial orientation. The energy difference between the equatorial and axial conformers represents the A-value for the methyl group in this specific heterocyclic system. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these side chains and the ring itself over time. nih.gov MD simulations provide insight into the flexibility of the molecule and the relative populations of different conformers in a given environment (e.g., in a solvent).

Reaction Pathway Analysis and Mechanistic Elucidation

Computational chemistry is instrumental in exploring potential synthetic routes and understanding reaction mechanisms. researchgate.netrsc.org A plausible synthesis for this compound could involve the N-alkylation of (S)-2-methylpiperazine with an ethylating agent like ethyl bromide. nih.govresearchgate.net

DFT calculations can elucidate the mechanism of such a reaction by:

Modeling Reactants, Intermediates, and Products: The geometries and energies of all species along the reaction coordinate are calculated.

Locating Transition States (TS): The highest energy point connecting reactants to products, the transition state, is located. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (barrier) of the reaction, which correlates with the reaction rate. rsc.org

Constructing a Reaction Energy Profile: A diagram plotting the energy of all species along the reaction pathway illustrates the thermodynamics and kinetics of each step. For an Sₙ2 alkylation, the profile would show the energy of the reactants ((S)-2-methylpiperazine and ethyl bromide), the transition state, and the final products (this compound and HBr).

Such computational analysis can help optimize reaction conditions and predict the feasibility of different synthetic strategies. nih.gov

Transition State Characterization in Stereoselective Processes

No published research data is available to populate this section. Theoretical studies would typically involve the use of computational methods to model the transition states of reactions where this compound acts as a chiral catalyst or auxiliary. Such studies would calculate the relative energies of the diastereomeric transition states leading to the different enantiomers of the product, providing a quantitative basis for the observed enantioselectivity.

Role of Catalyst-Substrate Interactions in Enantiocontrol

Similarly, there is no specific information regarding the catalyst-substrate interactions for this compound. Computational modeling in this area would focus on identifying the key non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions, between the chiral piperazine and the substrate within the transition state assembly. These interactions are fundamental to enantiocontrol, as they differentiate the energies of the competing diastereomeric pathways.

Chemical Reactivity and Derivatization Strategies for S 1 Ethyl 2 Methyl Piperazine

N-Functionalization Reactions

The two nitrogen atoms of (S)-1-ethyl-2-methyl-piperazine exhibit different reactivity profiles. The N1-nitrogen is tertiary, bearing an ethyl group, while the N4-nitrogen is secondary. This inherent difference allows for selective functionalization at the N4-position.

Selective N-alkylation at the less sterically hindered N4-position is a common strategy to introduce a wide range of substituents. This can be achieved by reacting this compound with various alkylating agents. ambeed.com For instance, reaction with alkyl halides (e.g., chlorides, bromides) in the presence of a base can yield N4-alkylated derivatives. nih.gov The choice of solvent and base is crucial to control the extent of alkylation and minimize side reactions.

Similarly, N-acylation can be selectively performed at the N4-position. Acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) can be used to introduce acyl groups. acs.org This reaction is often straightforward and provides stable amide derivatives. An organocatalytic approach using CTAB-tBuOOH has been developed for the synthesis of various activated amides from aldehydes, which can then react with nucleophiles like 1-ethylpiperazine (B41427) to form N-acyl derivatives. acs.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide/Base | (S)-1-Ethyl-4-alkyl-2-methyl-piperazine | N-Alkylation |

| This compound | Acyl Chloride/Base | (S)-1-Ethyl-4-acyl-2-methyl-piperazine | N-Acylation |

| This compound | Carboxylic Acid/Coupling Agent | (S)-1-Ethyl-4-acyl-2-methyl-piperazine | N-Acylation |

Beyond simple alkylation and acylation, the N4-position can be functionalized with a variety of other groups to generate diverse derivatives. Reductive amination is another powerful method for introducing alkyl groups at the N4-position. nih.govmdpi.com This involves reacting the piperazine (B1678402) with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov

Furthermore, the N4-nitrogen can participate in reactions to form ureas, thioureas, sulfonamides, and carbamates by reacting with isocyanates, isothiocyanates, sulfonyl chlorides, and chloroformates, respectively. These reactions significantly expand the library of accessible derivatives from the this compound scaffold.

| Starting Material | Reagent | Derivative Class |

| This compound | Isocyanate | Urea |

| This compound | Isothiocyanate | Thiourea |

| This compound | Sulfonyl Chloride | Sulfonamide |

| This compound | Chloroformate | Carbamate |

Carbon-Carbon Bond Formation at the Piperazine Ring

While N-functionalization is the most common derivatization strategy, forming carbon-carbon bonds directly on the piperazine ring presents a greater challenge but offers access to more complex and unique molecular architectures. beilstein-journals.org

Direct functionalization of the C-H bonds adjacent to the nitrogen atoms (α-positions) in piperazines is a desirable but challenging transformation. beilstein-journals.org The presence of two nitrogen atoms can lead to complex reactivity and potential side reactions. beilstein-journals.org However, methods for the α-functionalization of N-Boc protected piperazines have been developed, often involving lithiation followed by trapping with an electrophile. beilstein-journals.org While not specific to this compound, these methods provide a potential pathway for introducing substituents at the C3, C5, and C6 positions of the ring, assuming appropriate N-protection strategies are employed. The stereochemistry at the C2 position would likely influence the stereochemical outcome of such reactions.

Asymmetric synthesis of α-tertiary piperazin-2-ones via palladium-catalyzed decarboxylative allylic alkylation has been reported, which can then be reduced to the corresponding piperazines. rsc.orgnih.gov This approach allows for the enantioselective introduction of a carbon substituent at the α-position.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to piperazine derivatives. For instance, if a halo-substituted piperazine derivative were prepared, it could potentially undergo Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to form a C-C bond with a boronic acid or other organometallic reagent. nih.gov

Radical cyclization reactions have also been employed to create complex structures containing a piperazine ring. For example, piperazine-substituted dihydrofuran derivatives have been synthesized via Mn(OAc)3 mediated oxidative radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov

Ring Modification and Scaffold Derivatization

Altering the piperazine ring itself represents a more profound modification. While less common for a specific, pre-existing scaffold like this compound, general strategies for piperazine ring modification can be considered. These could include ring-expansion, ring-contraction, or cleavage and re-formation of the ring. For example, bridging the piperazine ring across the 1,4-positions with a carbon tether has been shown to reduce lipophilicity, a desirable property in drug design. researchgate.net

The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govtandfonline.com Derivatization of the this compound scaffold, particularly through the strategies outlined above, allows for the exploration of chemical space to develop novel compounds with potential therapeutic applications. nih.govtandfonline.comepa.gov

Formation of Fused or Bridged Piperazine Systems

The introduction of fused or bridged ring systems onto the piperazine core is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. These rigid structures reduce the conformational flexibility of the molecule, which can lock it into a bioactive conformation and may improve metabolic stability and oral bioavailability. nih.gov

Strategies for creating these complex architectures from a piperazine template typically involve multi-step synthetic sequences. Although specific examples starting directly from this compound are not prevalent in the reviewed literature, established chemical principles allow for the extrapolation of viable synthetic routes. A common approach involves the functionalization of the N4 nitrogen with a chain containing an electrophilic center, followed by an intramolecular cyclization reaction.

For instance, the synthesis of bridged systems like diazabicyclo[X.Y.Z]alkanes often begins with the construction of a suitable piperazine derivative that can undergo intramolecular ring closure. The synthesis of bridged piperazine analogues of potent dopamine (B1211576) transporter (DAT) inhibitors has demonstrated the replacement of a standard piperazine ring with more rigid structures like (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane and 3,8-diaza[3.2.1]bicyclooctane. nih.gov These modifications aim to add structural rigidity for structure-activity relationship (SAR) studies. nih.gov

A hypothetical pathway to a bridged system from this compound could involve an initial N-alkylation at the N4 position with a bifunctional reagent, followed by a subsequent cyclization step to form the bridge. The specific nature of the bridging moiety—be it a single carbon or a more complex chain—can be tailored by the choice of the alkylating agent.

Table 1: General Strategies for the Formation of Bridged Piperazine Systems

| Bridged System Type | General Synthetic Approach | Key Intermediates | Reference |

| Diazabicyclo[2.2.1]heptane | Intramolecular nucleophilic substitution | Piperazine with N-alkenyl or N-haloalkyl side chain | nih.gov |

| Diazabicyclo[3.2.1]octane | Intramolecular cyclization (e.g., Mannich reaction) | N-substituted piperazine with a pendant nucleophile/electrophile | nih.gov |

| Fused Pteridinone | Cyclocondensation | Substituted diaminopyrimidine and an α-keto ester | google.com |

| Fused Pyrrolodiazepinedione | Base-mediated tandem cyclization | Amino acid-coupled homoallylic amino esters | acs.org |

The synthesis of fused systems, where a new ring shares an edge with the piperazine ring, is another important derivatization strategy. For example, fused piperazin-2-one (B30754) derivatives can be prepared through cyclization reactions of appropriately substituted precursors. google.com A process for creating fused pteridin-6-one derivatives involves the hydrogenation of a pyrimidine (B1678525) precursor followed by cyclization, demonstrating a pathway to complex fused systems. google.com

Synthesis of Piperazinone and Other Heterocyclic Analogues

The piperazine ring of this compound is a versatile building block for the synthesis of a variety of other heterocyclic structures, most notably piperazinones. Piperazinones, which contain a carbonyl group within the six-membered ring, are valuable intermediates and final compounds in pharmaceutical research.

A general and robust method for preparing 2-piperazinones involves the reaction of an ethylenediamine (B42938) derivative with a 1-cyano-1-hydroxyalkane (a cyanohydrin) in an aqueous solution. google.com For example, reacting an N-substituted ethylenediamine with glycolonitrile (B6354644) can yield the corresponding 2-piperazinone. google.com Another established route involves the intramolecular cyclization of an amino acid derivative. A patent describes the synthesis of chiral piperazinone derivatives via hydrogenation and subsequent cyclization of a methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate precursor. google.com

Beyond simple piperazinones, the reactivity of the piperazine nucleus can be harnessed to construct a diverse range of heterocyclic analogues. The secondary amine at the N4 position can act as a nucleophile in reactions such as acylation, alkylation, and condensation, leading to more complex molecular frameworks.

For instance, N-ethyl-piperazinyl amides of oleanonic and ursonic acids have been synthesized by acylating N-ethylpiperazine with the corresponding acid chlorides. These amides were then subjected to a Claisen-Schmidt condensation to introduce a "chalcone-like" fragment, resulting in novel hybrid derivatives. nih.gov Similarly, hydrolysis of 2,3-dicyanopyrazinium salts, which can be prepared from piperazine precursors, provides a straightforward method for synthesizing 5-(hetero)aryl-3-cyano-1-ethyl-2(1H)-pyrazinones. researchgate.net

The nucleophilic character of the piperazine nitrogen is also exploited in substitution reactions to link the piperazine ring to other heterocyclic systems. A series of N-heterocyclic substituted piperazine analogues were synthesized for evaluation as dopamine D3 receptor ligands, demonstrating that various substituted indole (B1671886) rings can be linked to the piperazine nitrogen via amide or methylene (B1212753) linkers. nih.gov

Table 2: Synthesis of Piperazinone and Other Heterocyclic Analogues from Piperazine Derivatives

| Product Class | Reaction Type | Key Reactants | Reference |

| 2-Piperazinones | Cyclocondensation | Ethylenediamine derivative, 1-cyano-1-hydroxyalkane | google.com |

| Chiral Piperazinones | Reductive Cyclization | Amino acid ester derivative | google.com |

| N-Ethyl-piperazinyl Amides | Acylation | N-ethylpiperazine, Acid chloride | nih.gov |

| 3-Cyano-2(1H)-pyrazinones | Hydrolysis of Pyrazinium Salts | 1-Ethyl-2,3-dicyanopyrazinium salt | researchgate.net |

| N-Arylpiperazines | Nucleophilic Aromatic Substitution (SNAr) | N-Boc-piperazine, Chloropyrimidine derivative | mdpi.com |

| N-Indolyl Piperazines | Reductive Amination / Alkylation | Piperazine derivative, Indole-based aldehyde/halide | nih.gov |

These examples underscore the utility of the piperazine scaffold as a foundation for chemical diversification. By leveraging the reactivity of the nitrogen atoms, particularly the secondary amine in a monosubstituted piperazine like this compound, a multitude of complex heterocyclic structures with potential biological significance can be accessed.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Chiral Ligands and Catalysts in Asymmetric Transformations

Chiral piperazines are increasingly recognized for their potential as ligands in metal-catalyzed asymmetric reactions and as organocatalysts. Their C2-symmetric or non-symmetric nature, combined with the presence of two nitrogen atoms for metal coordination or protonation, allows for the creation of a well-defined chiral environment around a reactive center.

The development of effective chiral catalysts based on the piperazine (B1678402) scaffold is an active area of research. The design strategy often involves creating derivatives with specific steric and electronic properties to maximize stereocontrol. A common approach is the synthesis of C2-symmetric piperazines, where identical chiral substituents are placed at the 2- and 5- or 3- and 6-positions. This symmetry can simplify the analysis of reaction pathways and often leads to high levels of enantioselectivity.

For instance, novel C2-symmetric chiral piperazines have been designed and synthesized from readily available chiral pool materials like L-proline. nih.govorganic-chemistry.org The synthesis can be optimized to produce the desired ligand with high purity and yield. Another synthetic route starts from amino acids, such as S-phenylalanine, to produce complex derivatives like (2S,6S)-2,4,6-tris(phenylmethyl)piperazine in a multi-step sequence. clockss.org Although this route can be lengthy, several steps can be performed without chromatographic purification, making it scalable. clockss.org The ethyl and methyl groups in (S)-1-Ethyl-2-methyl-piperazine provide a specific, non-symmetric chiral environment, and its synthesis can be conceptualized through similar principles of stereoselective alkylation or reductive amination on a piperazine core.

Piperazine-based chiral ligands have demonstrated significant success in catalyzing enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

A notable application is the copper-catalyzed asymmetric benzoylation of meso-1,2-diols. organic-chemistry.org In this reaction, a C2-symmetric chiral piperazine, in conjunction with a copper salt, acts as a catalyst to selectively acylate one of the two hydroxyl groups, resulting in optically active monobenzoates with high enantioselectivity. organic-chemistry.org The study highlighted that the presence of methyl groups on the ligand's bridgehead centers was crucial for achieving superior enantioselectivity compared to other established chiral diamines. organic-chemistry.org

Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a powerful method to access chiral piperazin-2-ones, which are valuable intermediates. dicp.ac.cn By using a chiral phosphine (B1218219) ligand like (S)-synphos with a palladium source, high yields and enantioselectivities (up to 90% ee) have been achieved. dicp.ac.cn These piperazin-2-ones can then be converted into the corresponding chiral piperazines. dicp.ac.cn

Table 1: Enantioselective Desymmetrization of a meso-Diol using a Chiral Piperazine Catalyst System

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| meso-1,2-Cyclopentanediol | Chiral Piperazine Ligand + CuCl₂ | (1R,2S)-2-Hydroxycyclopentyl benzoate | 95 | 96 |

| meso-1,2-Cyclohexanediol | Chiral Piperazine Ligand + CuCl₂ | (1R,2S)-2-Hydroxycyclohexyl benzoate | 97 | 98 |

| meso-Hydrobenzoin | Chiral Piperazine Ligand + CuCl₂ | (1R,2S)-1,2-Diphenyl-2-hydroxyethyl benzoate | 93 | 94 |

Data synthesized from findings reported in Organic Letters, 2006, 8, 6139-6142. organic-chemistry.org

Function as Chiral Auxiliaries in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct a reaction diastereoselectively. sigmaaldrich.com The auxiliary is removed after the desired stereocenter has been created. Chiral piperazine derivatives can serve this purpose effectively, guiding the formation of new stereocenters relative to the one inherent in the auxiliary.

The introduction of a piperazine-based chiral auxiliary typically involves forming an amide or amine linkage with the substrate molecule. For example, a prochiral carboxylic acid can be coupled to the nitrogen atom of a chiral piperazine like this compound using standard peptide coupling reagents. rsc.org Alternatively, a substrate containing a suitable leaving group can undergo nucleophilic substitution by the piperazine nitrogen.

Once attached, the chiral auxiliary exerts stereochemical control by creating a sterically hindered environment that favors the approach of reagents from one face of the molecule over the other. The fixed conformation of the piperazine ring and the steric bulk of its substituents, such as the ethyl and methyl groups, dictate the stereochemical outcome.

A key example is the diastereoselective methylation of a piperazin-2-one (B30754) scaffold derived from a chiral auxiliary. rsc.org The auxiliary directs the incoming methyl group to the opposite face, resulting in the product with high diastereoselectivity (>90% de). rsc.org Optimization of such reactions involves screening different solvents, temperatures, and reagents to maximize both the diastereomeric ratio (dr) and the chemical yield. For instance, in the asymmetric hydrogenation of pyrazin-2-ols, a screen of solvents and acidic additives revealed that a mixture of dichloromethane (B109758) and benzene, with an optimal acid catalyst, was crucial for achieving high conversion and diastereoselectivity (>20:1 dr). dicp.ac.cn

Table 2: Optimization of Diastereoselective Hydrogenation for Piperazin-2-one Synthesis

| Ligand | Additive | Solvent | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (S)-synphos | L-CSA | DCM | >95 | >20:1 | 42 |

| (S)-synphos | D-CSA | DCM/Benzene (1:1) | >95 | >20:1 | 75 |

| (S)-synphos | TsOH·H₂O | DCM/Benzene (1:1) | >95 | >20:1 | 86 |

| (S)-synphos | TFA | DCM/Benzene (1:1) | >95 | >20:1 | 90 |

Data adapted from findings presented in Chemical Communications, 2021, 57, 11091-11094. dicp.ac.cn

Building Block for Complex Non-Biological Organic Molecules

Beyond their roles in asymmetric catalysis, chiral piperazines like this compound are valuable chiral building blocks for the synthesis of more complex molecules, particularly in the pharmaceutical industry. mdpi.com The piperazine ring is a common structural motif in many biologically active compounds. mdpi.comchemicalbook.com

The synthesis of homochiral cis-2,5-disubstituted piperazines, for example, has been achieved using natural amino acid-derived chiral aziridines as starting materials. rsc.org This strategy highlights how the inherent chirality of readily available starting materials can be transferred and elaborated into complex piperazine structures. Similarly, chiral piperazin-2-ones, synthesized via asymmetric methods, can be readily reduced to the corresponding chiral piperazines, which can then be incorporated into larger target molecules. dicp.ac.cn The use of this compound as a synthon allows for the direct introduction of a specific chiral element into a molecule, often facilitating the construction of complex targets by providing a rigid, pre-organized structural unit.

Precursor to Supramolecular Architectures

Chiral diamines are known to be effective building blocks in the formation of supramolecular structures. nih.gov The distinct nitrogen atoms in this compound—one tertiary and one secondary—can be selectively functionalized. This allows for the programmed self-assembly of molecules through hydrogen bonding, metal coordination, or other non-covalent forces. For instance, the secondary amine can act as a hydrogen bond donor, while the tertiary amine can be a hydrogen bond acceptor or a coordination site for a metal ion. This differential reactivity is crucial for directing the assembly of complex architectures.

The ethyl and methyl groups provide steric bulk that can influence the packing of the molecules in a supramolecular assembly, potentially leading to the formation of specific, well-defined cavities or channels. This makes this compound a candidate for the design of host-guest systems, where the supramolecular structure can encapsulate other molecules. The chirality of the piperazine unit would be a key factor in any enantioselective recognition of guest molecules.

Components in Advanced Synthetic Targets

In the field of organic synthesis, chiral piperazines are recognized as important pharmacophores, meaning they are a key feature in many biologically active molecules and approved drugs. nih.govrsc.org The synthesis of complex, enantiomerically pure target molecules often relies on the incorporation of chiral building blocks. This compound, with its defined stereochemistry, serves as a valuable synthon in the construction of such molecules.

The presence of two nitrogen atoms at positions 1 and 4 of the piperazine ring allows for the extension of a carbon skeleton in multiple directions, making it a useful scaffold. For example, in the synthesis of a complex drug molecule, the piperazine core can be introduced to correctly orient different functional groups in three-dimensional space, which is often critical for biological activity.

While specific examples of the use of this compound in the total synthesis of natural products are not widely documented in readily available literature, the general utility of chiral substituted piperazines is well-established. They are used to create molecules with specific shapes and functionalities, which is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov

Integration into Chiral Polymeric and Material Systems

The development of advanced materials with tailored properties is an active area of research. The incorporation of chiral units like this compound into polymers can impart unique characteristics to the resulting materials, such as the ability to recognize other chiral molecules or to interact with polarized light.

The general principle of creating optically active polymers often involves the polymerization of chiral monomers. cmu.eduresearchgate.net this compound, being a chiral diamine, can be used as a monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to produce chiral polyamides. nih.govacs.orgelsevierpure.com

Table 1: Potential Polymerization Reactions Involving this compound

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Properties |

| This compound | Terephthaloyl chloride | Chiral Polyamide | High thermal stability, chiral recognition |

| This compound | Adipoyl chloride | Chiral Polyamide | Increased flexibility, biodegradability |

| This compound | Chiral dicarboxylic acid | Chiral Polyamide with multiple chiral centers | Enhanced chiroptical properties |

Stereoregular Polymerization and Chiral Recognition in Materials

Stereoregular polymers are those in which the stereochemistry of the monomeric units is consistent along the polymer chain. The use of a chiral initiator or catalyst can induce stereoregularity during polymerization. rsc.orgacs.orgnih.gov In the context of this compound, its inherent chirality can direct the stereochemistry of the polymerization process, leading to a polymer with a highly ordered structure.

Polymers containing chiral recognition sites are of significant interest for applications such as chiral chromatography, where they can be used to separate enantiomers. Polyamides derived from this compound would possess chiral cavities or surfaces due to the specific three-dimensional arrangement of the polymer chains. These chiral environments can interact differently with the two enantiomers of a chiral molecule, allowing for their separation. The efficiency of this recognition would be influenced by the rigidity of the polymer backbone and the specific nature of the interacting functional groups.

Optically Active Functional Materials

Polymers incorporating chiral units like this compound are expected to be optically active, meaning they can rotate the plane of polarized light. This property is the basis for a range of applications, including the development of optical sensors and advanced optical devices. The magnitude and sign of the optical rotation of a polymer are dependent on the specific stereochemistry of the chiral monomer and the higher-order structure (e.g., helical folding) of the polymer chain. cmu.edu

The synthesis of optically active polymers from chiral diamines has been demonstrated to yield materials with interesting chiroptical properties. researchgate.netrsc.org These properties can be tuned by altering the co-monomers used in the polymerization, allowing for the design of materials with specific responses to light. The development of such functional materials is a key goal of modern polymer chemistry, with potential applications in electronics, photonics, and sensing technologies.

Advanced Analytical Methodologies for Enantiomeric Purity and Characterization

Chiral Chromatography (HPLC, GC)

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a cornerstone for the enantioselective separation of chiral molecules. The direct method, which utilizes a chiral stationary phase (CSP), is the most widely used approach for resolving enantiomers. eijppr.com